(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Description
Properties
IUPAC Name |
[6-cyclopropyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c14-7-11-12(10-3-4-10)15-17-6-5-16(13(11)17)8-9-1-2-9/h5-6,9-10H,1-4,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXYPRDOOVJIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C(=N3)C4CC4)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation generally follows a multi-step synthetic route involving:
- Formation of the imidazo[1,2-b]pyrazole scaffold via cyclization reactions.
- Introduction of cyclopropyl substituents through alkylation or substitution steps.
- Functionalization at the 7-position with a methanamine group.
The synthetic approach is informed by literature on related imidazo- and pyrazole-based heterocycles, as well as cyclopropyl-substituted analogs.
Formation of the Imidazo[1,2-b]pyrazole Core
The bicyclic imidazo[1,2-b]pyrazole nucleus can be constructed by cyclization of appropriately substituted pyrazole derivatives with amino aldehydes or halogenated precursors. A representative method involves:
- Starting from a 2-aminopyrazole intermediate.
- Reacting with α-halo aldehydes or α-halo ketones (e.g., chloroacetaldehyde) under acidic or neutral conditions to induce ring closure, forming the fused imidazo ring.
For example, a related synthesis of imidazo[1,2-b]pyridazine (a close analog) employed the reaction of 3-aminopyridazine with chloroacetaldehyde in ethyl acetate at elevated temperature (85–95 °C) for 2 hours, followed by bromination with N-bromosuccinimide to obtain a brominated intermediate with high yield and purity. This procedure illustrates the feasibility of cyclization involving amino-heterocycles and haloaldehydes, which can be adapted for pyrazole systems.
Functionalization with Methanamine Group at Position 7
The methanamine substituent at position 7 can be introduced by nucleophilic substitution or reductive amination:
- Starting from a halogenated imidazo[1,2-b]pyrazole intermediate (e.g., 7-chloro or 7-bromo derivative), displacement with ammonia or a primary amine source under suitable conditions.
- Alternatively, reductive amination of a 7-formyl intermediate with ammonia or amine reagents using reducing agents such as sodium cyanoborohydride.
Optimization and Reaction Conditions
Key considerations in the preparation include:
- Avoidance of cyclopropyl ring-opening by controlling reaction temperature and time.
- Use of mild bases and solvents to prevent decomposition.
- Monitoring of reactions by TLC, NMR, and mass spectrometry to ensure high purity and yield.
Summary Table of Key Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to imidazo[1,2-b]pyrazole | 2-Aminopyrazole + chloroacetaldehyde, EtOAc, 85–95 °C, 2 h | Formation of fused bicyclic core |
| 2 | Bromination (if needed) | N-Bromosuccinimide, EtOAc, 95 °C, 2 h | For halogenated intermediates |
| 3 | N-Alkylation at N-1 | Cyclopropylmethyl bromide, base (NaH/K2CO3), solvent | Introduces cyclopropylmethyl group |
| 4 | Cyclopropyl substitution at C-6 | Cross-coupling or nucleophilic substitution | Requires halogenated intermediate |
| 5 | Amination at C-7 | NH3 or primary amine, nucleophilic substitution or reductive amination | Introduces methanamine group |
| 6 | Purification | Recrystallization, chromatography | Ensures high purity (>99%) |
Research Findings and Literature Insights
- The compound is structurally related to other fused nitrogen heterocycles with known biological activities, such as PI3Kα inhibitors and kinase inhibitors, where similar synthetic routes involving halogenated intermediates and Suzuki–Miyaura cross-coupling are employed.
- Optimization of reaction conditions, such as lowering temperature and changing ligands in palladium-catalyzed couplings, is critical to minimize side products and improve yields.
- The stability of cyclopropyl groups during synthesis is supported by literature examples of cyclopropylmethyl substitutions under reductive and alkylation conditions without ring cleavage.
- Analytical characterization by ^1H NMR, ^13C NMR, and HRMS is essential to confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce various amines or alcohols.
Scientific Research Applications
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.
Structural Variations and Physicochemical Properties
*Calculated based on formula.
Biological Activity
(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a complex organic compound characterized by its unique imidazo[1,2-b]pyrazole core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound features a cyclopropyl group and a methanamine moiety, which contribute to its chemical reactivity and biological activity. The synthesis typically involves multi-step organic reactions, starting from cyclopropyl derivatives and utilizing various reagents to construct the imidazo[1,2-b]pyrazole framework.
Synthetic Route:
- Formation of the imidazo[1,2-b]pyrazole core.
- Introduction of cyclopropyl and cyclopropylmethyl groups.
- Finalization through reduction or substitution reactions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit key pathways involved in cancer cell proliferation, particularly targeting the PI3Kα pathway, which is critical for tumor growth and survival .
Antimicrobial Activity
Compounds within the imidazo[1,2-b]pyrazole class have demonstrated notable antimicrobial properties. For instance, derivatives have been tested against pathogens like Staphylococcus aureus and Candida albicans, showcasing their potential as effective antimicrobial agents .
Anti-inflammatory Effects
The compound's structure allows it to interact with various molecular targets involved in inflammatory responses. Initial studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent .
The mechanism of action involves binding to specific enzymes or receptors that modulate biochemical pathways. This interaction can lead to the inhibition or activation of these targets, resulting in therapeutic effects against cancer and inflammation .
Comparative Analysis with Similar Compounds
| Compound | Core Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Imidazo[1,2-b]pyrazole | Anticancer, Antimicrobial | Cyclopropyl groups enhance reactivity |
| Other Imidazo Compounds | Varied | Anticancer, Antimicrobial | Different substituents affect potency |
Case Studies
- Anticancer Activity Study : A study evaluated the compound's effect on glioma cell lines, revealing a significant reduction in cell viability through mechanisms independent of AMPK inhibition .
- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound could effectively inhibit the growth of several bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Research : Preliminary findings indicate that the compound may reduce inflammation markers in animal models, supporting its development as a therapeutic agent for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
